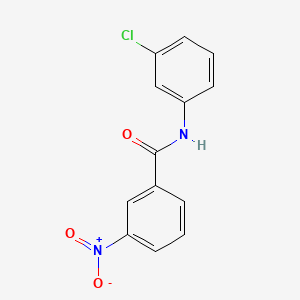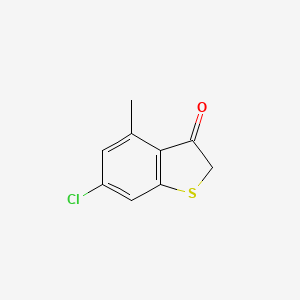
6-chloro-4-methyl-benzo(b)thiophene-3-o
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-methyl-benzo(b)thiophene-3-o is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry and material science due to their diverse biological activities and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-benzo(b)thiophene-3-o can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions
6-chloro-4-methyl-benzo(b)thiophene-3-o undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
科学研究应用
6-chloro-4-methyl-benzo(b)thiophene-3-o has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-chloro-4-methyl-benzo(b)thiophene-3-o involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
相似化合物的比较
6-chloro-4-methyl-benzo(b)thiophene-3-o can be compared with other thiophene derivatives such as:
2-substituted thiophenes: Known for their anti-inflammatory properties.
3-substituted thiophenes: Used as voltage-gated sodium channel blockers and dental anesthetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5858-07-1 |
|---|---|
分子式 |
C9H7ClOS |
分子量 |
198.67 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3 |
InChI 键 |
UPPUKRIDAPMTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)CS2)Cl |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)CS2)Cl |
Key on ui other cas no. |
5858-07-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)
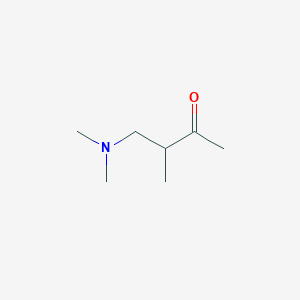
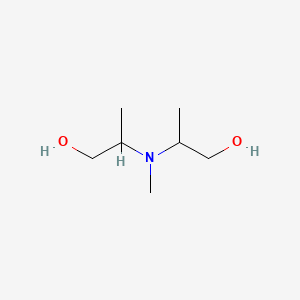
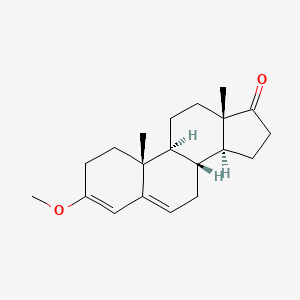


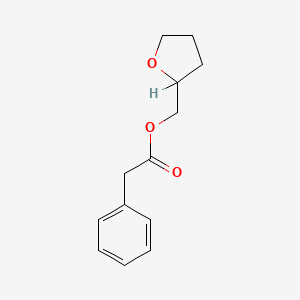
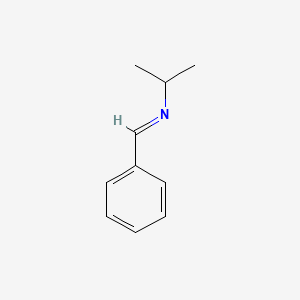

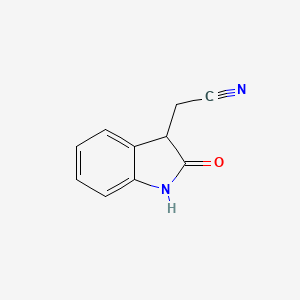
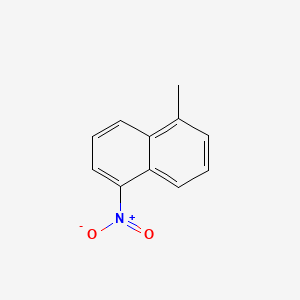
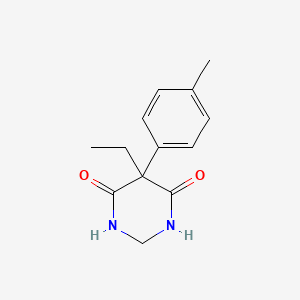
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)
